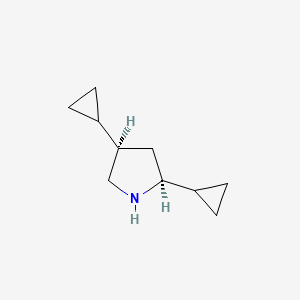
(2S,4R)-2,4-Dicyclopropylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2,4-Dicyclopropylpyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two cyclopropyl groups attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dicyclopropylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and suitable aldehydes or ketones.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of cyclopropylamine with an aldehyde or ketone.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring. This step often requires the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (2S,4R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods while ensuring the purity and yield of the product.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize efficiency.
Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2,4-Dicyclopropylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the cyclopropyl groups or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
(2S,4R)-2,4-Dicyclopropylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral auxiliary or ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: Researchers use it to study the effects of cyclopropyl groups on biological activity and molecular interactions.
Industrial Applications: It finds use in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism by which (2S,4R)-2,4-Dicyclopropylpyrrolidine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and signal transduction.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2,4-Dimethylpyrrolidine: Similar in structure but with methyl groups instead of cyclopropyl groups.
(2S,4R)-2,4-Diphenylpyrrolidine: Contains phenyl groups, offering different steric and electronic properties.
Uniqueness
(2S,4R)-2,4-Dicyclopropylpyrrolidine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic characteristics. These features can significantly influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications where other pyrrolidine derivatives may not be as effective.
Properties
IUPAC Name |
(2S,4R)-2,4-dicyclopropylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-7(1)9-5-10(11-6-9)8-3-4-8/h7-11H,1-6H2/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLZUDBODATDOQ-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(NC2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2C[C@H](NC2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2399577.png)


![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)
![5-(3-methylbutyl)-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2399584.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2399586.png)
![(E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2399589.png)




![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399594.png)
![5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyrazine-2-carboxamide](/img/structure/B2399596.png)
![1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B2399598.png)
